1-[2-(2-Chlorophenoxy)ethyl]benzotriazole 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole
Brand Name: Vulcanchem
CAS No.: 838891-66-0
VCID: VC6285227
InChI: InChI=1S/C14H12ClN3O/c15-11-5-1-4-8-14(11)19-10-9-18-13-7-3-2-6-12(13)16-17-18/h1-8H,9-10H2
SMILES: C1=CC=C2C(=C1)N=NN2CCOC3=CC=CC=C3Cl
Molecular Formula: C14H12ClN3O
Molecular Weight: 273.72

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole

CAS No.: 838891-66-0

Cat. No.: VC6285227

Molecular Formula: C14H12ClN3O

Molecular Weight: 273.72

* For research use only. Not for human or veterinary use.

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole - 838891-66-0

Specification

CAS No. 838891-66-0
Molecular Formula C14H12ClN3O
Molecular Weight 273.72
IUPAC Name 1-[2-(2-chlorophenoxy)ethyl]benzotriazole
Standard InChI InChI=1S/C14H12ClN3O/c15-11-5-1-4-8-14(11)19-10-9-18-13-7-3-2-6-12(13)16-17-18/h1-8H,9-10H2
Standard InChI Key CPSGEEXHRIORJF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2CCOC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 1-[2-(2-chlorophenoxy)ethyl]-1H-benzotriazole, with the molecular formula C₁₄H₁₂ClN₃O and a molecular weight of 273.72 g/mol . Synonyms include Cambridge ID 7009753, STL577263, and CCG-330187 .

Structural Features

The molecule consists of a benzotriazole core linked to a 2-chlorophenoxy group via an ethyl chain. The benzotriazole moiety (C₆H₄N₃) provides UV absorption capabilities, while the chlorophenoxy group enhances stability and lipophilicity . The 2D structure is represented by the SMILES notation C1=CC=C2C(=C1)N=NN2CCOC3=CC=C(C=C3)Cl, and the InChIKey DTCBGRXWVXPFIJ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Identifiers of 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole

PropertyValue
Molecular FormulaC₁₄H₁₂ClN₃O
Molecular Weight273.72 g/mol
SMILESC1=CC=C2C(=C1)N=NN2CCOC3=CC=C(C=C3)Cl
InChIKeyDTCBGRXWVXPFIJ-UHFFFAOYSA-N
PubChem CID762615

Synthesis and Manufacturing

Diazotization and Coupling Reactions

The synthesis of benzotriazole derivatives typically involves diazotization of nitroanilines followed by coupling with phenolic compounds. A patented process for analogous 5-perfluoroalkyl benzotriazoles highlights the use of anhydrous nitrosylsulfuric acid in concentrated sulfuric acid to enhance safety and yield . For 1-[2-(2-chlorophenoxy)ethyl]benzotriazole, a similar approach may involve:

  • Diazotization of 2-nitroaniline derivatives under acidic conditions.

  • Coupling with 2-(2-chlorophenoxy)ethanol to form the azo intermediate.

  • Cyclization via reductive cleavage to yield the benzotriazole core .

Green Chemistry Considerations

Modern synthetic routes prioritize solvent systems with low environmental impact, such as water-hydrocarbon biphasic mixtures, to minimize waste . The avoidance of hydrochloric acid in favor of sulfuric acid reduces corrosive byproducts and improves reaction safety .

Physicochemical Properties

Stability and Reactivity

Applications in Materials Science

UV Absorption and Stabilization

Benzotriazole derivatives are widely used as UV absorbers in polymers, coatings, and cosmetics. The chlorophenoxyethyl chain in this compound likely enhances compatibility with hydrophobic matrices like polyethylene or polypropylene .

Future Research Directions

  • Experimental Characterization: Determination of melting point, solubility, and UV-Vis absorption spectra.

  • Application Trials: Testing in polymer matrices for UV stabilization efficiency.

  • Ecotoxicological Studies: Assessing biodegradability and aquatic toxicity.

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